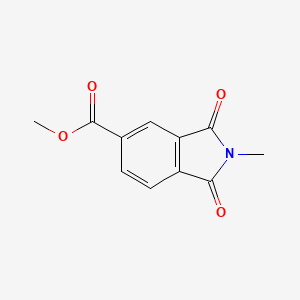
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate can be synthesized through the reaction of N-methylformamide with trimellitic anhydride. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-dioxoisoindoline-5-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 1,3-dioxo-2H-isoindole-5-carboxylate: Another related compound with slight structural variations.
Uniqueness
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)7-4-3-6(11(15)16-2)5-8(7)10(12)14/h3-5H,1-2H3 |
InChI Key |
QJXYRQZMVBPHIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















